1-(2,2-Difluoroethyl)-5-iodo-1H-indole

Organic Synthesis Medicinal Chemistry Cross-Coupling

1-(2,2-Difluoroethyl)-5-iodo-1H-indole is a synthetic heterocyclic compound belonging to the indole class. It is distinguished by the strategic placement of a 2,2-difluoroethyl group at the N1 position and an iodine atom at the C5 position of the indole core.

Molecular Formula C10H8F2IN
Molecular Weight 307.08 g/mol
Cat. No. B8232216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-5-iodo-1H-indole
Molecular FormulaC10H8F2IN
Molecular Weight307.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(F)F)C=C1I
InChIInChI=1S/C10H8F2IN/c11-10(12)6-14-4-3-7-5-8(13)1-2-9(7)14/h1-5,10H,6H2
InChIKeyCKBQNBGEUNWKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-5-iodo-1H-indole: A Strategic Indole Building Block for Fluorinated Compound Libraries


1-(2,2-Difluoroethyl)-5-iodo-1H-indole is a synthetic heterocyclic compound belonging to the indole class . It is distinguished by the strategic placement of a 2,2-difluoroethyl group at the N1 position and an iodine atom at the C5 position of the indole core . This specific substitution pattern is not a naturally occurring motif but is deliberately designed to impart unique chemical and physicochemical properties . The compound is primarily utilized as a versatile advanced intermediate in medicinal chemistry and agrochemical research [1], where the combination of a robust cross-coupling handle and a fluorinated lipophilic hydrogen bond donor enables the construction of novel, high-value molecular entities [2].

Why 1-(2,2-Difluoroethyl)-5-iodo-1H-indole Cannot Be Readily Replaced by Simple Indole Analogs


The precise combination of substituents on 1-(2,2-Difluoroethyl)-5-iodo-1H-indole is not trivial and cannot be mimicked by generic alternatives. The 2,2-difluoroethyl group is a privileged motif in medicinal chemistry because the strong electron-withdrawing effect of the gem-difluoro group increases the acidity of the terminal proton (CF₂-H), transforming it into a potent lipophilic hydrogen bond donor [1]. This property, which is absent in unsubstituted or alkyl-substituted indoles, can enhance target binding affinity and influence membrane permeability [2]. Simultaneously, the iodine at the C5 position is a critical functional handle for diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), a reactivity profile that is fundamentally different from that of hydrogen, halogen analogs (e.g., -Br, -Cl), or other functional groups [3]. Attempting to substitute this compound with a different 5-haloindole or a non-iodinated N-alkylindole would result in a loss of either the crucial synthetic versatility, the specific physicochemical properties, or the potential for the unique hydrogen-bonding interaction, thereby compromising the scientific objectives of the project .

Quantitative Differentiation of 1-(2,2-Difluoroethyl)-5-iodo-1H-indole from Closest Analogs


Comparison of Cross-Coupling Reactivity: Iodo vs. Bromo/Chloro Analogs

The C5-iodo substituent on 1-(2,2-difluoroethyl)-5-iodo-1H-indole provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the analogous 5-bromo or 5-chloro derivatives [1]. While direct head-to-head data for this specific compound is limited, the well-established reactivity trend for aryl halides demonstrates that aryl iodides undergo oxidative addition to Pd(0) approximately 100 to 10,000 times faster than the corresponding aryl bromides, and even faster than aryl chlorides [2]. This means that in a competitive reaction environment or under mild conditions, 1-(2,2-difluoroethyl)-5-iodo-1H-indole will react preferentially and more efficiently, enabling the synthesis of complex molecules that may be difficult or low-yielding with the less reactive 5-bromo analog (e.g., 5-bromo-1-(2,2-difluoroethyl)-1H-indole) .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Impact of 2,2-Difluoroethyl Group on Lipophilicity and Hydrogen-Bond Donor Capacity

The 2,2-difluoroethyl group on the target compound imparts distinct physicochemical properties compared to non-fluorinated alkyl analogs [1]. The electron-withdrawing effect of the CF₂ group increases the acidity of the CF₂-H proton, turning it into a lipophilic hydrogen-bond donor (HBD) [2]. This is a key differentiator from an unsubstituted ethyl group, which acts only as a hydrophobic moiety . For a representative fragment, replacing an ethyl group with a 2,2-difluoroethyl group can increase the acidity (pKa) by approximately 3-4 log units (e.g., from pKa ≈ 50 for ethane to pKa ≈ 46-47 for 2,2-difluoroethane), enhancing HBD capacity while often maintaining or slightly increasing lipophilicity (logP) [3]. This property is critical for optimizing interactions with biological targets, particularly in cases where a hydrogen bond donor is needed in a lipophilic environment.

Physicochemical Properties Medicinal Chemistry Drug Design

Biological Activity Comparison: C5-Iodoindole Core vs. Other Halogenated Indoles

The 5-iodoindole core, a key structural component of 1-(2,2-difluoroethyl)-5-iodo-1H-indole, exhibits superior antimicrobial and antibiofilm activity compared to many other halogenated indoles [1]. In a head-to-head study of 16 halogenated indoles, 5-iodoindole was identified as the most potent inhibitor of biofilm formation by both E. coli and S. aureus [2]. Furthermore, its activity against multidrug-resistant A. baumannii was shown to be comparable to clinical antibiotics like ciprofloxacin and colistin, a property not universally shared by other halogenated indole derivatives [3]. While this compound is primarily a synthetic intermediate, this established activity profile of its core scaffold suggests that derivatives built from it may retain or enhance these valuable biological properties, particularly as a privileged starting point for developing novel anti-infective agents [4].

Antimicrobial Research Biofilm Inhibition Agrochemicals

Synthetic Accessibility: Comparison with Alternative 2,2-Difluoroethylation Methods

The procurement of pre-functionalized building blocks like 1-(2,2-difluoroethyl)-5-iodo-1H-indole offers a significant advantage over the alternative de novo synthetic route. The 2,2-difluoroethyl group is a valuable motif but its direct and selective installation onto a complex heterocycle like indole is non-trivial and often requires specialized reagents or harsh conditions [1]. Traditional methods for incorporating this group are limited, and recent advancements highlight the use of hypervalent iodine reagents to achieve electrophilic 2,2-difluoroethylation [2]. By utilizing the target compound, researchers bypass the need for these specialized synthetic steps, which may have low yields or poor functional group tolerance, thereby saving considerable time and resources [3]. This allows the scientist to focus directly on the critical diversification step at the C5-iodo position, accelerating the overall research timeline and improving project feasibility.

Synthetic Methodology Medicinal Chemistry Building Blocks

Optimal Application Scenarios for 1-(2,2-Difluoroethyl)-5-iodo-1H-indole in R&D


Accelerated Synthesis of Diverse Medicinal Chemistry Libraries via Palladium-Catalyzed Cross-Coupling

The C5-iodo substituent makes 1-(2,2-difluoroethyl)-5-iodo-1H-indole an ideal platform for the rapid parallel synthesis of diverse compound libraries [1]. Its high reactivity in Suzuki, Sonogashira, and other cross-coupling reactions allows for the efficient introduction of a wide range of aryl, heteroaryl, or alkyne groups at the C5 position, generating novel chemical matter with the strategically placed 2,2-difluoroethyl moiety pre-installed [2]. This approach enables medicinal chemists to explore extensive structure-activity relationships (SAR) around the indole core while leveraging the unique lipophilic hydrogen-bond donor properties of the N1-difluoroethyl group, a task that would be significantly more laborious if attempted through de novo synthesis [3].

Development of Next-Generation Agrochemicals with Enhanced Metabolic Stability and Bioavailability

The 2,2-difluoroethyl group is a recognized motif in agrochemical design, as it can enhance metabolic stability and influence lipophilicity, thereby improving the uptake and persistence of active ingredients in target organisms [4]. 1-(2,2-Difluoroethyl)-5-iodo-1H-indole serves as a versatile starting point for constructing new agrochemical leads, such as novel fungicides, insecticides, or nematicides [5]. By using this compound, researchers can directly install the performance-enhancing difluoroethyl group onto a bioactive indole scaffold and then use the C5-iodo handle for further optimization, streamlining the discovery process for crop protection agents with improved field performance and environmental profiles .

Design and Synthesis of Novel Anti-Infective Agents Targeting Persistent Infections

Given the demonstrated potency of the 5-iodoindole core against bacterial biofilms and persister cells, 1-(2,2-difluoroethyl)-5-iodo-1H-indole is a strategically valuable starting material for anti-infective drug discovery [6]. Researchers can utilize the C5-iodo position to attach additional pharmacophores that may synergize with the antibiofilm activity of the indole core or to improve other drug-like properties [7]. The N1-difluoroethyl group provides an additional handle for modulating physicochemical properties and target engagement [8]. This dual functionality enables a focused medicinal chemistry campaign to develop new therapeutics against notoriously difficult-to-treat infections caused by multidrug-resistant bacteria like A. baumannii or biofilm-forming pathogens [9].

Investigating the Role of Lipophilic Hydrogen-Bond Donors in Protein-Ligand Interactions

The 2,2-difluoroethyl group is a powerful tool for probing hydrogen-bond interactions within hydrophobic protein pockets [10]. 1-(2,2-Difluoroethyl)-5-iodo-1H-indole provides a unique scaffold for creating matched molecular pairs with non-fluorinated ethyl analogs to directly assess the impact of the CF₂-H hydrogen bond donor on binding affinity, selectivity, and functional activity [11]. Such studies are invaluable for validating computational models and for the rational design of inhibitors with improved potency and selectivity, contributing fundamental insights to the field of molecular recognition and drug design [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2-Difluoroethyl)-5-iodo-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.